molecular formula C8H6F2N2O2 B3034403 (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide CAS No. 170108-12-0

(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B3034403
CAS No.: 170108-12-0
M. Wt: 200.14 g/mol
InChI Key: YMBBUGISGQLGIK-NYYWCZLTSA-N
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Description

(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group attached to a carbon atom

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Potential use as a biochemical probe or inhibitor

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities

    Industry: Utilized in the production of specialty chemicals or materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 2,3-difluoroaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime by reaction with hydroxylamine. The reaction conditions usually involve:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control

    Purification steps: such as crystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to nitroso compounds

    Reduction: Formation of amines

    Substitution: Reactions with nucleophiles or electrophiles

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation products: Nitroso derivatives

    Reduction products: Amines

    Substitution products: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to cellular receptors to modulate signaling pathways

    DNA/RNA: Interaction with genetic material to influence gene expression

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide: can be compared with other oximes such as:

Uniqueness

  • Fluorine Substitution: The presence of fluorine atoms at specific positions on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • Hydroxyimino Group: The hydroxyimino functional group is crucial for the compound’s ability to form stable complexes with metal ions or interact with biological targets.

Properties

IUPAC Name

(2E)-N-(2,3-difluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBUGISGQLGIK-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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